

biological activities of cyclo(Ser-Tyr) dipeptide

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: CYCLO(-SER-TYR)

CAS No.: 21754-31-4

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Chemical Identification of cyclo(Ser-Tyr)

The table below summarizes the basic identifying information for cyclo(Ser-Tyr) from a phytochemical database [1].

Property	Description
Systematic Name	(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Chemical Formula	C ₁₂ H ₁₄ N ₂ O ₄
Average Mass	250.254 g/mol
CAS Number	21754-31-4
PubChem CID	3082196

Bioactivities of Related Cyclic Dipeptides

While direct data on cyclo(Ser-Tyr) is scarce, numerous studies highlight the significant biological potential of the cyclic dipeptide (2,5-diketopiperazine, DKP) structural class. The following table summarizes key findings on other tyrosine-containing and related DKPs.

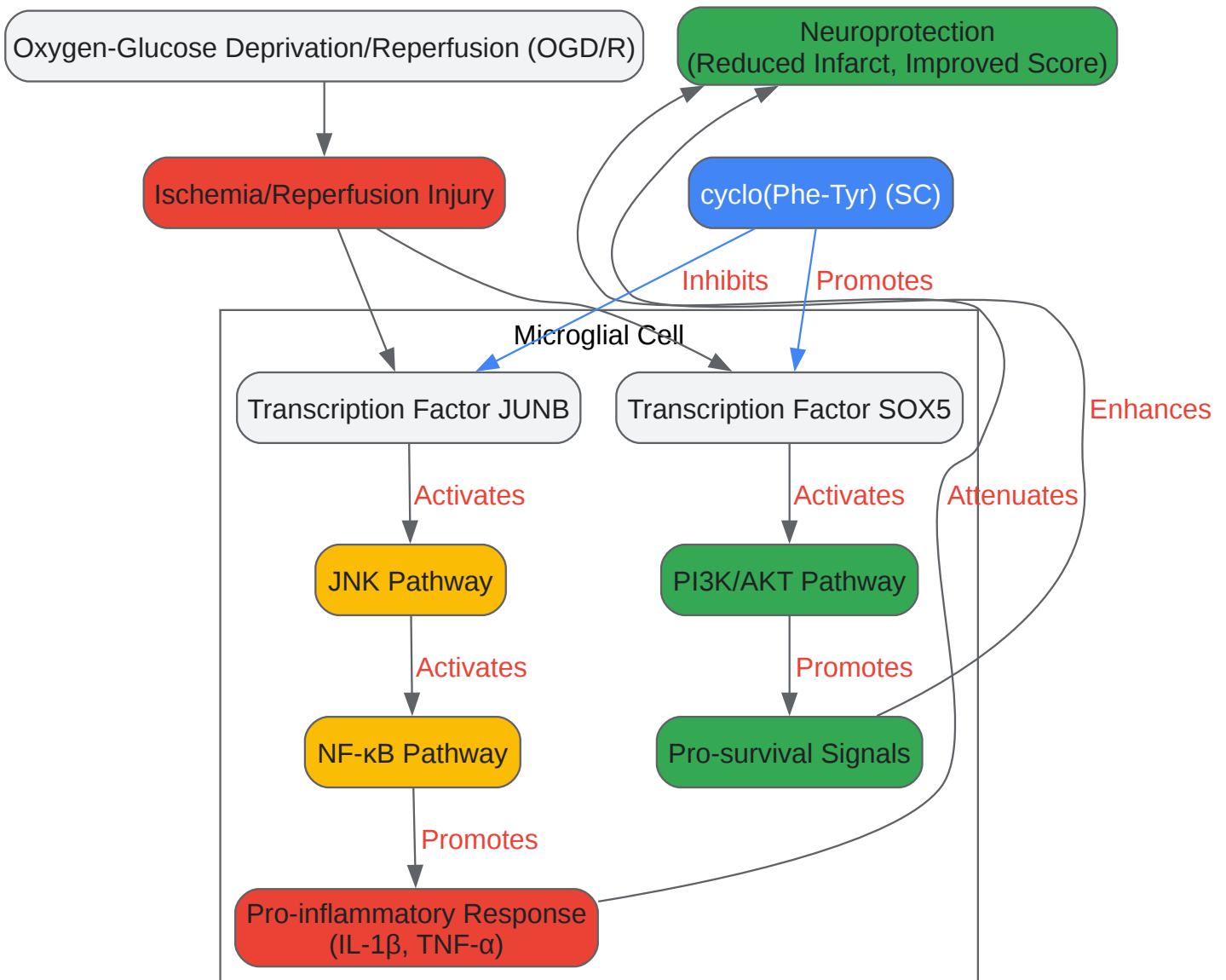
Cyclic Dipeptide	Observed Biological Activity	Experimental Model	Key Findings & Potential Mechanism
cyclo(Phe-Tyr) (cPT)	Neuroprotection [2]	Rat model of ischemic stroke	Alleviated brain injury; modulated JUNB/JNK/NF-κB and SOX5/PI3K/AKT signaling pathways.
cyclo(Phe-Tyr) (cPT)	Anticancer [3]	Cultured human cell lines (MCF-7, HeLa, HT-29)	Showed growth inhibition up to 75.6% .
cyclo(Phe-Tyr) (cPT)	Cardiac Effects & Ion Channel Blockade [3]	Isolated rat heart / Patch-clamp	Decreased heart rate and cardiac contractile force; irreversible blockade of L-type calcium channels .
cyclo(Tyr-Tyr) (cTT)	Opioid Receptor Binding [3]	<i>In vitro</i> competitive binding assay	Significant binding to μ-opioid receptors (IC ₅₀ = 0.82 μM).
cyclo(Tyr-Tyr) (cTT)	Cardiac Effects & Ion Channel Blockade [3]	Isolated rat heart / Patch-clamp	Increased heart rate; reversible, voltage-dependent ion channel blockade.
cyclo(His-Pro)	Plant Stress Tolerance & Metabolism [4]	<i>Arabidopsis thaliana</i> (plant)	Inhibited glycolytic enzyme GAPDH ; increased stress tolerance.
Various CDPs (e.g., Cyclo(Ala-Gln))	Target Engagement for Neuropsychiatry [5]	Molecular docking & <i>in vitro</i> binding	High binding affinity for the SIGMA1 receptor , a target for schizophrenia.

Common Experimental Methodologies in DKP Research

The bioactivities listed above were characterized using standard technical protocols. Here are detailed methodologies for key experiment types:

- Ion Channel Effects (Whole-Cell Patch-Clamp)
 - **Cell Preparation:** Cultured cells (e.g., cardiomyocytes, neurons) expressing the target ion channels are prepared on glass coverslips [3].
 - **Electrophysiology:** A glass micropipette filled with an electrolyte solution is sealed onto a cell membrane. The intracellular solution often contains CsCl or KCl, while the extracellular solution is Tyrode's solution [3].
 - **Compound Application & Data Acquisition:** The cyclic dipeptide (e.g., 100 μ M) is applied via a perfusion system. Ionic currents are recorded in response to voltage steps before, during, and after compound application to assess blockade and reversibility [3].
- Anticancer Activity (Cell Viability Assays)
 - **Cell Culture:** Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical carcinoma, HT-29 colon adenocarcinoma) are maintained in appropriate media [3].
 - **Compound Treatment & Incubation:** Cells are exposed to the cyclic dipeptide (e.g., 2.5 mM) or a positive control (e.g., 0.1 mM melphalan) for a defined period (e.g., 72 hours) [3].
 - **Viability Measurement:** Growth inhibition is quantified using colorimetric assays like MTT, which measures mitochondrial activity in living cells. Results are expressed as percentage growth inhibition compared to untreated controls [3].
- Neuroprotective Efficacy (Ischemic Stroke Model)
 - **Animal Model Induction:** Ischemic stroke is induced in rats (e.g., Sprague-Dawley) via Middle Cerebral Artery Occlusion (MCAO), where a filament is inserted to block the artery for a period (e.g., 2 hours) followed by reperfusion [2].
 - **Drug Administration:** The cyclic dipeptide (e.g., 10 mg/kg of cyclo(Phe-Tyr)) is administered intravenously at the onset of reperfusion [2].
 - **Outcome Assessment:** After 24 hours, outcomes are evaluated by measuring **infarct volume** (via TTC staining of brain sections), **neurological deficit scores**, and levels of inflammatory markers (e.g., serum IL-1 β , TNF- α) [2].

The signaling pathways through which cyclo(Phe-Tyr) exerts its neuroprotective effects can be visualized as follows:



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Diagram of the proposed mechanism for cyclo(Phe-Tyr) (SC) in alleviating brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways in microglia [2].

Research Implications for cyclo(Ser-Tyr)

The bioactivity of a cyclic dipeptide is highly dependent on its specific amino acid constituents and stereochemistry. The demonstrated activities of cyclo(Phe-Tyr) and cyclo(Tyr-Tyr) suggest that tyrosine-containing DKPs are a promising scaffold for drug discovery. Given that cyclo(Ser-Tyr) also contains a tyrosine residue alongside a polar serine residue, it may share certain biological targets or possess unique modulatory effects worth investigating.

Future research on cyclo(Ser-Tyr) could employ the experimental frameworks above, focusing on its potential neuroprotective, anticancer, or antimicrobial activities, and its ability to interact with key protein targets like kinases, GPCRs, and ion channels [5] [6].

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To cite this document: Smolecule. [biological activities of cyclo(Ser-Tyr) dipeptide]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b616340#biological-activities-of-cyclo-ser-tyr-dipeptide>]

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